molecular formula C8H11Br2NO B13001766 3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide

3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide

Cat. No.: B13001766
M. Wt: 296.99 g/mol
InChI Key: PPALDJQIXSXFHE-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide is a halogenated heterocyclic compound. It is commonly used as a building block in organic synthesis due to its reactivity and versatility. This compound is particularly significant in the field of medicinal chemistry, where it serves as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide typically involves the bromination of 6-methoxy-2-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions, leading to the formation of the desired bromomethyl derivative .

Industrial Production Methods

For large-scale industrial production, the process may involve the use of more environmentally friendly and cost-effective reagents. For example, the bromination can be carried out using hydrobromic acid (HBr) in the presence of a suitable solvent like xylene. This method allows for the efficient removal of water through azeotropic distillation, resulting in a higher yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological and inflammatory diseases.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of pharmaceuticals and other biologically active compounds, where the compound acts as a key intermediate in forming the desired molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide is unique due to the presence of both a bromomethyl and a methoxy group on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of a wide range of compounds.

Properties

Molecular Formula

C8H11Br2NO

Molecular Weight

296.99 g/mol

IUPAC Name

3-(bromomethyl)-6-methoxy-2-methylpyridine;hydrobromide

InChI

InChI=1S/C8H10BrNO.BrH/c1-6-7(5-9)3-4-8(10-6)11-2;/h3-4H,5H2,1-2H3;1H

InChI Key

PPALDJQIXSXFHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)CBr.Br

Origin of Product

United States

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